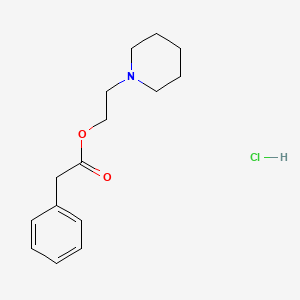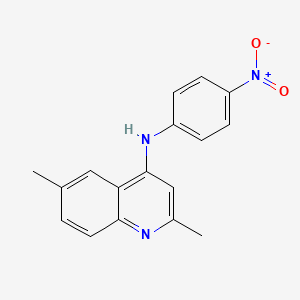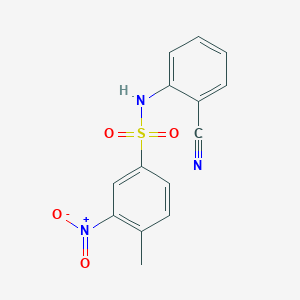![molecular formula C13H13N3O6 B5138431 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5138431.png)
2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in laboratory experiments to investigate its mechanism of action and its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate involves the covalent modification of amino acid residues in proteins. This compound contains a reactive propynyl group that can react with nucleophilic amino acid residues, such as cysteine and lysine, to form a covalent bond. This covalent modification can alter the structure and function of the protein, leading to changes in its activity and interaction with other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate depend on the specific protein target and the site of modification. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, by covalently modifying specific amino acid residues. Additionally, this compound has been used to study the role of specific amino acid residues in protein-protein interactions and cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate in lab experiments include its high reactivity and specificity for certain amino acid residues. This compound can be used to selectively modify specific amino acid residues in proteins, allowing for precise investigation of their role in protein structure and function. However, the limitations of using this compound in lab experiments include its potential toxicity and non-specific reactivity with other biomolecules. Therefore, careful optimization of experimental conditions is necessary to ensure the accuracy and reproducibility of the results.
Zukünftige Richtungen
There are several future directions for research involving 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate. One potential direction is the development of new fluorescent probes based on this compound to investigate specific biological processes. Another direction is the application of this compound in drug discovery, as it can be used to screen for compounds that selectively target specific amino acid residues in proteins. Additionally, further investigation of the biochemical and physiological effects of this compound can lead to a better understanding of protein structure and function.
Synthesemethoden
The synthesis method of 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate involves the reaction between 2-propyn-1-ol and 4-[(2,4-dinitrophenyl)amino]butyric acid in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure to yield the desired product. This synthesis method is well-established, and the purity and yield of the product can be optimized by fine-tuning the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate has been extensively used in scientific research due to its unique properties. This compound can be used as a fluorescent probe to investigate various biological processes, including protein-protein interactions, enzyme activities, and cellular signaling pathways. Additionally, this compound has been used as a tool to study the role of specific amino acid residues in protein structure and function.
Eigenschaften
IUPAC Name |
prop-2-ynyl 4-(2,4-dinitroanilino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-2-8-22-13(17)4-3-7-14-11-6-5-10(15(18)19)9-12(11)16(20)21/h1,5-6,9,14H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDJLOWYGQZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

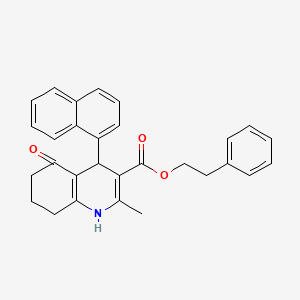
![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)

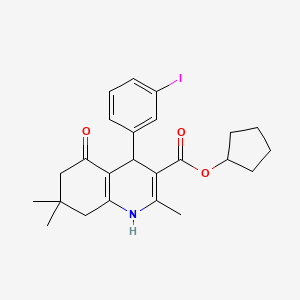
![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
